4-Hydrazinylpyridazine hydrochloride

Description

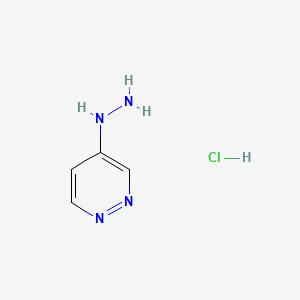

4-Hydrazinylpyridazine hydrochloride is a pyridazine derivative featuring a hydrazine substituent at the 4-position of the heterocyclic ring. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic and reactivity properties to its derivatives. The hydrazine group (-NH-NH₂) enhances its utility in synthetic chemistry, particularly in the formation of heterocyclic scaffolds and coordination complexes. Key properties include:

Properties

IUPAC Name |

pyridazin-4-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-8-4-1-2-6-7-3-4;/h1-3H,5H2,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNKBBKUWRKYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702288 | |

| Record name | 4-Hydrazinylpyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117044-03-8 | |

| Record name | 4-Hydrazinylpyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazinylpyridazine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridazines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0 to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium. This method yields the desired product with high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpyridazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can participate in substitution reactions, forming various substituted pyridazine compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridazines, hydrazones, and other nitrogen-containing heterocycles .

Scientific Research Applications

4-Hydrazinylpyridazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: This compound is employed in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.

Industry: It is used in the production of dyes, agrochemicals, and synthetic fibers.

Mechanism of Action

The mechanism of action of 4-hydrazinylpyridazine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Hydrazine-Substituted Pyridazine Derivatives

Structural Insights :

- Positional Isomerism : 3-Hydrazinylpyridazine and 4-Hydrazinylpyridazine differ in substitution patterns, affecting electronic distribution and reactivity. The 4-position derivative is more sterically accessible for nucleophilic reactions .

- Cost Variability : 4-Hydrazinylpyridazine is priced significantly higher than 3-Hydrazinylpyridazine ($2412 vs. $1849/5g), likely due to synthetic complexity or demand .

Pyridazine Derivatives with Bulky Substituents

Functional Group Impact :

- Alkyl Substituents : 4-(1-Methylcyclopropyl)pyridazine hydrochloride’s bulky substituent enhances lipophilicity, making it suitable for pesticidal formulations .

- Amine vs. Hydrazine : 1-(4-Pyridazinyl)ethanamine lacks the -NH-NH₂ group, reducing its utility in condensation reactions compared to 4-Hydrazinylpyridazine .

Biological Activity

4-Hydrazinylpyridazine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a pyridazine ring. The chemical structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : Approximately 189.62 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antimicrobial Activity : Studies have shown that derivatives of hydrazine compounds exhibit significant antimicrobial properties against a range of bacterial strains. The hydrazine moiety is believed to interfere with microbial metabolism, leading to cell death.

- Anticancer Potential : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is achieved through the activation of specific signaling pathways that lead to programmed cell death.

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease by reducing oxidative stress and inflammation.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazine derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, supporting its potential as a therapeutic agent in treating infections.

Case Study 2: Cancer Cell Lines

In vitro experiments using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was shown to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug.

Case Study 3: Neuroprotection in Animal Models

Animal studies investigating the neuroprotective effects of the compound indicated a reduction in markers of oxidative stress following administration. Behavioral tests showed improved cognitive function in treated groups compared to controls, highlighting its potential for treating neurodegenerative diseases.

Research Findings

Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. Molecular docking studies have suggested favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms.

Additionally, pharmacokinetic studies are underway to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which are crucial for understanding their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.